Cas no 60578-17-8 (3-Iodothyroacetic Acid)

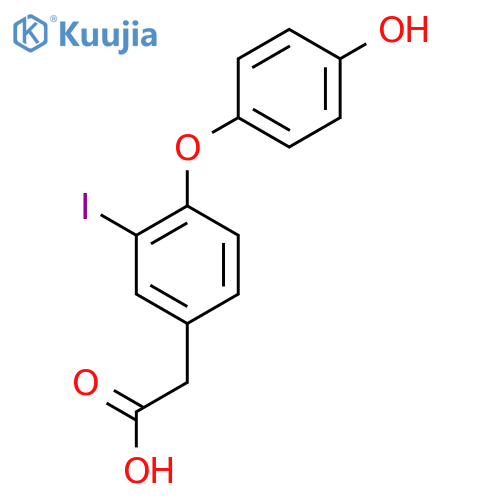

3-Iodothyroacetic Acid structure

商品名:3-Iodothyroacetic Acid

CAS番号:60578-17-8

MF:C14H11IO4

メガワット:370.139216661453

CID:1062186

3-Iodothyroacetic Acid 化学的及び物理的性質

名前と識別子

-

- 3-Iodothyroacetic Acid

- 4-(4-Hydroxyphenoxy)-3-iodobenzeneacetic acid

- CID 91582103

- 4-(4-hydroxyphenoxy)-3-iodo-Benzeneacetic acid

- JDBDXSUPAYTFGB-UHFFFAOYSA-N

- Benzeneacetic acid, 4-(4-hydroxyphenoxy)-3-iodo-

-

- インチ: 1S/C14H11IO4/c15-12-7-9(8-14(17)18)1-6-13(12)19-11-4-2-10(16)3-5-11/h1-7,16H,8H2,(H,17,18)

- InChIKey: JDBDXSUPAYTFGB-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C=CC=1OC1C=CC(=CC=1)O)CC(=O)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 302

- トポロジー分子極性表面積: 66.8

じっけんとくせい

- ゆうかいてん: 163-165°C

- ようかいど: DMSO (Slightly), Methanol (Slightly)

3-Iodothyroacetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I728600-10mg |

3-Iodothyroacetic Acid |

60578-17-8 | 10mg |

$ 234.00 | 2023-09-07 | ||

| TRC | I728600-100mg |

3-Iodothyroacetic Acid |

60578-17-8 | 100mg |

$ 1777.00 | 2023-09-07 | ||

| A2B Chem LLC | AG72110-100mg |

4-(4-hydroxyphenoxy)-3-iodo-Benzeneacetic acid |

60578-17-8 | 100mg |

$1847.00 | 2024-04-19 | ||

| A2B Chem LLC | AG72110-10mg |

4-(4-hydroxyphenoxy)-3-iodo-Benzeneacetic acid |

60578-17-8 | 10mg |

$352.00 | 2024-04-19 |

3-Iodothyroacetic Acid 関連文献

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

60578-17-8 (3-Iodothyroacetic Acid) 関連製品

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量